molecular formula C8H3F4N B1607748 2,3,4,5-Tetrafluorophenylacetonitrile CAS No. 53001-74-4

2,3,4,5-Tetrafluorophenylacetonitrile

Cat. No.: B1607748
CAS No.: 53001-74-4
M. Wt: 189.11 g/mol
InChI Key: XJZKJYAPEYUEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrafluorophenylacetonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of four fluorine atoms attached to a phenyl ring and a nitrile group (-CN) attached to the acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenylacetonitrile typically involves the fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with acetonitrile in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Substituted phenylacetonitriles.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Amino derivatives of phenylacetonitrile.

Scientific Research Applications

2,3,4,5-Tetrafluorophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenylacetonitrile in chemical reactions involves the activation of the phenyl ring and nitrile group. The electron-withdrawing fluorine atoms increase the reactivity of the phenyl ring towards nucleophilic substitution and coupling reactions. The nitrile group can undergo reduction or further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrafluorophenylacetonitrile is unique due to its combination of multiple fluorine atoms and a nitrile group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of fluorinated compounds and materials with specialized properties .

Properties

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKJYAPEYUEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380233
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-74-4
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrafluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrafluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrafluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,3,4,5-Tetrafluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrafluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetrafluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.